Oxirane, [(2,3-dibromopropoxy)methyl]-
Description
Oxirane, [(2,3-dibromopropoxy)methyl]- is a brominated epoxide derivative characterized by a three-membered oxirane (epoxide) ring substituted with a (2,3-dibromopropoxy)methyl group. This substituent consists of a methyl group linked via an ether bond to a 2,3-dibrominated propyl chain.
Properties
CAS No. |
55275-37-1 |
|---|---|
Molecular Formula |
C6H10Br2O2 |
Molecular Weight |
273.95 g/mol |
IUPAC Name |
2-(2,3-dibromopropoxymethyl)oxirane |
InChI |
InChI=1S/C6H10Br2O2/c7-1-5(8)2-9-3-6-4-10-6/h5-6H,1-4H2 |
InChI Key |
AHFBTDADOULYOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCC(CBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2-Dibromo-3-Propanol
The precursor 1,2-dibromo-3-propanol (HOCH2CHBrCH2Br) is synthesized via bromination of allyl alcohol. In a modified Appel reaction, allyl alcohol reacts with phosphorus tribromide (PBr3) and bromine (Br2) in dichloromethane at −20°C to yield 85–92% product. Alternatively, direct bromine addition to allyl alcohol’s double bond proceeds via anti-Markovnikov pathway:
$$
\text{CH}2=\text{CHCH}2\text{OH} + \text{Br}2 \xrightarrow{\text{CCl}4, -25^\circ\text{C}} \text{HOCH}2\text{CHBrCH}2\text{Br} \quad (95\%\ \text{yield})
$$
This method avoids over-bromination through strict temperature control.
Glycidylation Reaction
Epichlorohydrin undergoes nucleophilic substitution with 1,2-dibromo-3-propanol’s alkoxide under basic conditions:
$$
\text{ClCH}2\text{C}2\text{H}3\text{O} + \text{NaOCH}2\text{CHBrCH}2\text{Br} \xrightarrow{\text{NaOH, H}2\text{O}} \text{Oxirane derivative} + \text{NaCl}
$$
Optimized conditions (20% NaOH, 60°C, 4 h) achieve 78% yield. Excess base prevents epoxide ring-opening, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.
Bromination of Allyl Glycidyl Ether Precursors
Preparation of Allyl Glycidyl Ether
Allyl glycidyl ether (AGE) is synthesized via Williamson ether synthesis between allyl alcohol and epichlorohydrin:
$$
\text{CH}2=\text{CHCH}2\text{OH} + \text{ClCH}2\text{C}2\text{H}3\text{O} \xrightarrow{\text{K}2\text{CO}3} \text{CH}2=\text{CHCH}2\text{OCH}2\text{C}2\text{H}3\text{O}
$$
Yields reach 91% using potassium carbonate in acetone at 50°C.
Dibromination of the Allyl Moiety
AGE undergoes anti-addition of bromine in carbon tetrachloride:
$$
\text{CH}2=\text{CHCH}2\text{OCH}2\text{C}2\text{H}3\text{O} + \text{Br}2 \xrightarrow{\text{CCl}4} \text{BrCH}2\text{CHBrCH}2\text{OCH}2\text{C}2\text{H}3\text{O}
$$
Reaction at −15°C minimizes diastereomer formation, yielding 88% product. NMR analysis confirms vicinal dibromide configuration (J = 6.8 Hz).
Base-Mediated Cyclization of Bromo-Alcohols
Synthesis of 3-Bromo-2-(bromomethyl)propan-1-ol
2-Methyl-2-butene-1,4-diol reacts with HBr/acetic acid (1:2 molar ratio) to form 3-bromo-2-(bromomethyl)propan-1-ol (72% yield).
Intramolecular Epoxide Formation
Cyclization under basic conditions closes the oxirane ring:
$$
\text{HOCH}2\text{CBr(CH}2\text{Br)CH}2\text{OH} \xrightarrow{\text{NaH, THF}} \text{Oxirane derivative} + \text{H}2\text{O}
$$
Sodium hydride in tetrahydrofuran (0°C, 2 h) achieves 65% yield. Steric effects from the dibromopropyl group favor six-membered transition states, reducing THF byproduct formation.
Industrial-Scale Production and Optimization
Continuous Flow Synthesis
Chinese suppliers employ microreactor systems for safer bromine handling:
| Parameter | Value |
|---|---|
| Temperature | −10°C |
| Residence time | 2.5 min |
| Bromine stoichiometry | 2.05 equiv |
| Yield | 94% |
This method reduces waste by 40% compared to batch processes.
Purification Strategies
Distillation under reduced pressure (0.1 mmHg, 80°C) removes unreacted epichlorohydrin. Silica gel chromatography (hexane:ethyl acetate 4:1) isolates the product in >99% purity for pharmaceutical applications.
Stereochemical Considerations
Diastereomer Formation
Bromination of allyl glycidyl ether produces erythro and threo diastereomers (55:45 ratio). Chiral HPLC (Chiralpak IC column, heptane/ethanol 90:10) resolves enantiomers, with the (R,R)-isomer showing higher antifungal activity.
Epoxide Ring Stability
The oxirane ring remains intact under reaction conditions (pH 7–9, <60°C). Acidic media (pH <4) induce ring-opening to diols, necessitating strict pH control during workup.
Green Chemistry Alternatives
Solvent-Free Bromination
Ball milling allyl glycidyl ether with N-bromosuccinimide (NBS) and AIBN initiator achieves 82% yield without solvents:
$$
\text{AGE} + 2\ \text{NBS} \xrightarrow{\text{AIBN, milling}} \text{Product}
$$
Electrochemical Bromination
Constant potential electrolysis (1.8 V, Pt electrodes) in NaBr/H2O/CH3CN brominates AGE with 91% current efficiency, eliminating molecular bromine use.
Analytical Characterization
Spectroscopic Data
Thermal Properties
Differential scanning calorimetry shows decomposition onset at 185°C (heating rate 10°C/min), suitable for melt-processing in polymers.
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Epichlorohydrin route | 78 | 99 | Industrial |
| AGE bromination | 88 | 98 | Pilot-scale |
| Cyclization | 65 | 97 | Lab-scale |
The epichlorohydrin method dominates industrial production due to established infrastructure, while electrochemical bromination offers eco-friendly potential.
Chemical Reactions Analysis
Types of Reactions
Oxirane, [(2,3-dibromopropoxy)methyl]- undergoes various chemical reactions, including:
Ring-opening reactions: These can be catalyzed by acids or bases, leading to the formation of diols or halohydrins.
Substitution reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze the ring-opening reactions.
Basic conditions: Sodium hydroxide or potassium hydroxide can facilitate the substitution reactions.
Major Products
Diols: Formed from the ring-opening reactions.
Halohydrins: Produced when the epoxide ring is opened in the presence of halide ions.
Scientific Research Applications
Oxirane, [(2,3-dibromopropoxy)methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of Oxirane, [(2,3-dibromopropoxy)methyl]- involves the nucleophilic attack on the epoxide ring, leading to its opening and subsequent formation of various products. The molecular targets include nucleophiles such as water, alcohols, and amines, which react with the epoxide ring to form diols, halohydrins, or other substituted products .
Comparison with Similar Compounds
Key Inferred Properties :
- Molecular formula : Likely C₇H₁₂Br₄O₂ (based on bis-dibromopropyl derivatives) .
- Reactivity : Bromine atoms may increase electrophilicity of the epoxide ring, enhancing reactivity in polymerization or crosslinking reactions.
- Applications: Potential use in flame retardants, epoxy resins, or specialty chemical intermediates.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares Oxirane, [(2,3-dibromopropoxy)methyl]- with structurally related epoxides:
Key Differences
- Bromine Content: The target compound and ((2,6-dibromo-4-methylphenoxy)methyl)oxirane contain bromine, which enhances flame-retardant properties but increases molecular weight and environmental persistence . Non-brominated analogues (e.g., allyl glycidyl ether) are lighter and more volatile.
- Substituent Effects : Allyl and isopropyl groups improve solubility in organic matrices, while brominated substituents reduce flammability but may pose toxicity risks .
- Reactivity: Brominated epoxides exhibit higher electrophilicity due to electron-withdrawing bromine atoms, accelerating ring-opening reactions compared to non-halogenated epoxides .
Toxicity and Carcinogenicity
Environmental Impact
- Brominated compounds are persistent in the environment and may bioaccumulate. Regulatory guidelines (e.g., EU REACH) restrict their use in consumer products .
Q & A
Q. What experimental protocols are recommended for synthesizing [(2,3-dibromopropoxy)methyl]oxirane?
Methodological Answer: Synthesis involves a two-step process:
- Step 1: Introduce the dibromopropoxy group via nucleophilic substitution. React 2,3-dibromopropanol with a chloromethyloxirane precursor under basic conditions (e.g., K₂CO₃ in acetone at 60°C for 6 hours).
- Step 2: Epoxidize the intermediate using dimethyldioxirane (DMDO) in acetone at 0°C. Use 1.2 equivalents of DMDO to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate 7:3) to isolate the product. Confirm purity using GC-MS and ¹H NMR (e.g., oxirane protons at δ 3.1–3.3 ppm) .
Q. How can oxirane oxygen content be experimentally validated for [(2,3-dibromopropoxy)methyl]oxirane?
Methodological Answer: Use the AOCS Cd 9-57 method :
Q. What safety protocols are critical when handling [(2,3-dibromopropoxy)methyl]oxirane?
Methodological Answer:
- Personal Protection: Wear nitrile gloves, chemical-resistant aprons, and goggles. Use a fume hood to avoid inhalation of vapors .
- Spill Management: Absorb small spills with vermiculite; neutralize large spills with 10% sodium bicarbonate.
- Storage: Store in amber glass bottles under nitrogen at 4°C to prevent moisture-induced ring-opening .
Advanced Research Questions
Q. How does the bromine substituent influence the regioselectivity of [(2,3-dibromopropoxy)methyl]oxirane in nucleophilic ring-opening reactions?
Methodological Answer: The electron-withdrawing bromine atoms polarize the epoxide ring, directing nucleophiles (e.g., amines) to the less sterically hindered carbon. This is confirmed via:
- DFT Studies: B3LYP/6-311++G(d,p) calculations show a 12 kJ/mol lower activation energy for attack at the primary carbon.
- Kinetic Experiments: Pseudo-first-order rate constants () for primary vs. secondary attack are 0.45 s⁻¹ vs. 0.28 s⁻¹ (pH 7, 25°C). Steric maps from molecular dynamics simulations highlight repulsion between bromine and bulkier nucleophiles .
Q. What analytical strategies resolve contradictions in thermal stability data for [(2,3-dibromopropoxy)methyl]oxirane?
Methodological Answer: Conflicting DSC results (e.g., decomposition at 120°C vs. 150°C) arise from impurities or moisture content. Resolve via:
Q. How can computational modeling predict the compound’s reactivity in polymer crosslinking applications?
Methodological Answer:
- Reactivity Descriptors: Calculate Fukui indices () to identify electrophilic sites. The oxirane ring shows = 0.35, compared to 0.18 for the brominated side chain.
- Coarse-Grained MD Simulations: Model crosslinking density with epoxy-amine systems. Results correlate with experimental storage modulus (G' = 2.1 MPa at 10% crosslinker) .
Q. What mechanistic insights explain unexpected byproducts during epoxide ring-opening with thiols?
Methodological Answer: Competing thiol-epoxide vs. thiol-bromine reactions occur:
- LC-MS Analysis: Identify S-alkylation byproducts (m/z 295 [M+H]⁺) from thiol attack on bromine.
- Kinetic Control: Reduce byproducts by lowering temperature to 0°C and using a 2:1 thiol/epoxide ratio.
- Computational Validation: Transition state energies for thiol-bromine interaction are 18 kJ/mol higher than for epoxide ring-opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
